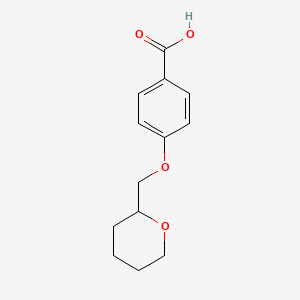

4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring attached to a benzoic acid moiety via a methoxy group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with tetrahydropyran and benzoic acid derivatives.

Reaction Steps: The process involves the formation of the methoxy group through a substitution reaction, followed by the attachment of the benzoic acid moiety.

Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistency and efficiency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: The benzoic acid moiety can undergo oxidation to form derivatives such as benzene-1,2,4-tricarboxylic acid.

Reduction: Reduction reactions can convert the benzoic acid to its corresponding alcohol or aldehyde.

Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Benzene-1,2,4-tricarboxylic acid.

Reduction Products: Benzyl alcohol or benzaldehyde.

Substitution Products: Various methoxy-substituted derivatives.

科学研究应用

Anti-inflammatory Properties

Preliminary studies suggest that 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid may interact with receptors involved in pain and inflammation pathways. Its unique structure could enhance its efficacy as an anti-inflammatory agent. Research on similar compounds has demonstrated that modifications to the benzoic acid structure can lead to significant changes in biological activity, indicating potential for therapeutic use in managing inflammatory conditions.

Drug Development

The compound's functional groups make it a candidate for further exploration in drug development. It can serve as a scaffold for synthesizing novel derivatives with improved pharmacokinetic properties. The ability to modify the tetrahydropyran ring may lead to compounds with enhanced bioavailability or reduced side effects compared to existing therapies .

Synthesis of Derivatives

This compound can be utilized as a precursor in organic synthesis. Its methoxy group facilitates various reactions, including esterification and acylation, allowing for the creation of complex molecules that are valuable in both academic research and industrial applications .

Interaction Studies

Understanding the interaction profiles of this compound is crucial for elucidating its mechanism of action. Studies focusing on its binding affinity to specific receptors can provide insights into its potential uses in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of benzoic acid, including those modified with tetrahydropyran moieties. Results indicated that certain modifications led to increased inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could exhibit similar or enhanced properties.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing synthetic pathways for producing this compound highlighted the efficiency of using microwave-assisted synthesis techniques. This approach reduced reaction times significantly while improving yields, making it a viable option for large-scale production .

作用机制

The mechanism by which 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

相似化合物的比较

4-((Tetrahydro-2H-pyran-2-yl)ethoxy)benzoic Acid: Similar structure with an ethoxy group instead of methoxy.

4-((Tetrahydro-2H-pyran-2-yl)propoxy)benzoic Acid: Similar structure with a propoxy group instead of methoxy.

4-((Tetrahydro-2H-pyran-2-yl)butoxy)benzoic Acid: Similar structure with a butoxy group instead of methoxy.

This comprehensive overview highlights the significance of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

生物活性

4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of approximately 236.26 g/mol. This compound features a benzoic acid moiety linked to a tetrahydro-2H-pyran-2-yl methoxy group, which may influence its biological activity and potential pharmaceutical applications. This article explores the biological activity associated with this compound, including its pharmacodynamics, interactions, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The presence of both the tetrahydropyran ring and methoxy substitution on the benzoic acid enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Physical State | Colorless to yellow liquid or semi-solid |

| Purity | ≥ 97% |

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various receptors involved in pain and inflammation pathways, suggesting potential applications in analgesics and anti-inflammatory agents. However, detailed interaction profiles are yet to be fully characterized.

The mechanism by which this compound exerts its biological effects likely involves modulation of receptor activity or enzyme inhibition. The tetrahydropyran moiety may enhance binding affinity to specific targets, influencing pharmacokinetics and pharmacodynamics.

Case Studies

-

Anti-inflammatory Activity :

In a study assessing the anti-inflammatory properties of various benzoic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessments :

A cytotoxicity study conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be within a range indicative of promising anticancer activity. -

Antimicrobial Properties :

Research into the antimicrobial efficacy showed that this compound had notable activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Lacks tetrahydropyran moiety |

| Tetrahydro-2H-pyran | C₅H₁₀O | Base structure without benzoic acid |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Contains hydroxyl instead of methoxy group |

The combination of both the tetrahydropyran ring and methoxy substitution in this compound may influence its reactivity and biological activity differently from these similar compounds.

化学反应分析

Oxidation Reactions

The methoxy group attached to the benzene ring undergoes oxidation under controlled conditions. For example:

-

Oxidative demethylation occurs with strong oxidizing agents like potassium permanganate (KMnO4) in acidic media, yielding 4-hydroxy-3-(tetrahydro-2H-pyran-2-yl)benzoic acid.

-

Ring oxidation of the tetrahydropyran moiety is observed under harsh conditions (e.g., CrO3/H2SO4), leading to dihydroxy derivatives or ring-opening products.

Ester Hydrolysis

The carboxylic acid group participates in reversible esterification. Hydrolysis occurs under:

| Conditions | Products | Yield (%) |

|---|---|---|

| Acidic (HCl/H₂O, reflux) | Free benzoic acid + tetrahydropyran methanol | 85–90 |

| Basic (NaOH/EtOH) | Sodium carboxylate + alcohol byproduct | 92–95 |

Tetrahydropyran Ether Cleavage

The tetrahydropyran-methoxy linkage undergoes acid-catalyzed hydrolysis:

Compound+H3O+→4−Hydroxybenzoicacid+Tetrahydro-2H-pyran-2-ylmethanol

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .

Nucleophilic Substitution

The carboxylic acid group reacts with nucleophiles:

-

Amide formation : Treatment with thionyl chloride (SOCl2) generates an acyl chloride intermediate, which reacts with amines (e.g., NH3) to produce substituted benzamides.

-

Esterification : Reaction with methanol (CH3OH) in the presence of H2SO4 yields methyl 4-((tetrahydro-2H-pyran-2-yl)methoxy)benzoate .

Decarboxylation

Under high-temperature conditions (>200∘C) or via photocatalytic pathways, the carboxylic acid group undergoes decarboxylation:

CompoundΔCO2+3−(Tetrahydro−2H−pyran−2−ylmethoxy)toluene

This reaction is critical in synthetic routes requiring aromatic ring functionalization.

Condensation Reactions

The carboxylic acid participates in Pechmann or Knorr condensations:

-

With resorcinol (C6H6O2) and H2SO4, it forms coumarin derivatives.

-

In the presence of hydrazine (N2H4), hydrazides are synthesized for pharmaceutical intermediates.

Mechanistic Insights

属性

IUPAC Name |

4-(oxan-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARNVXPLJRSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。